molecular formula C24H26N4O3 B14934075 N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B14934075
M. Wt: 418.5 g/mol
InChI Key: DRZSGHXJQOWMJF-UHFFFAOYSA-N
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Description

N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of amide bonds . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while reduction of the carbonyl groups can produce corresponding alcohols.

Scientific Research Applications

N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, influencing signaling pathways and cellular processes . The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

N-[2-[3-(1H-indol-3-yl)propanoylamino]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C24H26N4O3/c29-22(11-10-17-15-27-21-9-5-4-8-20(17)21)25-12-13-26-24(31)18-14-23(30)28(16-18)19-6-2-1-3-7-19/h1-9,15,18,27H,10-14,16H2,(H,25,29)(H,26,31)

InChI Key

DRZSGHXJQOWMJF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCNC(=O)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

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